A Comprehensive Technical Guide to Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II) [PdCl₂(Amphos)₂]
A Comprehensive Technical Guide to Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II) [PdCl₂(Amphos)₂]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II), commonly referred to as PdCl₂(Amphos)₂, is a highly effective and versatile palladium(II) catalyst. It is particularly valued for its efficacy in a range of cross-coupling reactions, which are fundamental transformations in modern organic synthesis and crucial for the development of new pharmaceuticals and functional materials. This technical guide provides an in-depth overview of the properties, synthesis, and key applications of PdCl₂(Amphos)₂, with a focus on practical experimental details and data presentation for the research community.
Physicochemical Properties
PdCl₂(Amphos)₂ is a yellow, air-stable solid.[1] Its key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | References |
| Chemical Formula | C₃₂H₅₆Cl₂N₂P₂Pd | [1][2][3] |
| Molecular Weight | 708.07 g/mol | [1][3] |
| Appearance | Yellow to orange powder/crystals | [3] |
| CAS Number | 887919-35-9 | [1][2][4] |
| Solubility | Insoluble in water. Soluble in many organic solvents. | |
| Storage | Store at 4°C, protected from light, under a nitrogen atmosphere. | [2] |
Synthesis of PdCl₂(Amphos)₂
The synthesis of PdCl₂(Amphos)₂ is typically achieved through the reaction of a palladium(II) precursor with two equivalents of the Amphos ligand ((4-dimethylaminophenyl)di-tert-butylphosphine). A common and effective method utilizes (1,5-cyclooctadiene)palladium(II) dichloride as the palladium source.
Experimental Protocol: Synthesis from (1,5-Cyclooctadiene)palladium(II) dichloride
This protocol outlines a representative synthesis of PdCl₂(Amphos)₂.
Materials:
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(1,5-Cyclooctadiene)palladium(II) dichloride (Pd(cod)Cl₂)
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(4-dimethylaminophenyl)di-tert-butylphosphine (Amphos)
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Anhydrous tetrahydrofuran (THF)
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Nitrogen or Argon gas for inert atmosphere
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Standard Schlenk line or glovebox equipment
Procedure:
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To a reaction flask, add (1,5-cyclooctadiene)palladium(II) dichloride.
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Purge the flask with a stream of inert gas (Nitrogen or Argon) to establish an inert atmosphere.
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Add two equivalents of (4-dimethylaminophenyl)di-tert-butylphosphine to the flask.
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Add anhydrous tetrahydrofuran (THF) as the solvent.
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Stir the resulting mixture at room temperature. The reaction progress can be monitored by the precipitation of the yellow product.
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After stirring for a sufficient period (e.g., overnight) to ensure complete reaction, the solid product is isolated.
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Isolate the product by filtration.
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Wash the filtered solid with a small amount of cold, anhydrous THF to remove any unreacted starting materials.
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Dry the product under vacuum to yield PdCl₂(Amphos)₂ as a yellow powder.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of PdCl₂(Amphos)₂.
Spectral Characterization
| Technique | Expected Chemical Shifts (δ) and Multiplicities |
| ¹H NMR | Aromatic protons, N-methyl protons, and tert-butyl protons. |
| ³¹P NMR | A single resonance in the phosphine region, indicative of the two equivalent phosphorus atoms coordinated to the palladium center. |
Applications in Organic Synthesis
PdCl₂(Amphos)₂ is a preeminent catalyst for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. Its high activity and stability make it suitable for coupling a wide range of substrates, including challenging heteroaryl chlorides.
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Halide and a Boronic Acid
This protocol provides a general procedure for a Suzuki-Miyaura cross-coupling reaction using PdCl₂(Amphos)₂.
Materials:
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Aryl halide (e.g., aryl chloride, bromide, or iodide)
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Aryl boronic acid
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PdCl₂(Amphos)₂ (catalyst)
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Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
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Solvent (e.g., Toluene/Water, Dioxane/Water, THF/Water)
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Inert atmosphere (Nitrogen or Argon)
Procedure:
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To a reaction vessel, add the aryl halide, aryl boronic acid, base, and PdCl₂(Amphos)₂.
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Purge the vessel with an inert gas.
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Add the solvent system to the reaction mixture.
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Heat the reaction mixture with stirring to the desired temperature (e.g., 80-110 °C).
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Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, LC-MS).
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Upon completion, cool the reaction to room temperature.
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Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
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Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
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Filter and concentrate the solution under reduced pressure.
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Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Catalytic Cycle Diagram
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Safety Information
PdCl₂(Amphos)₂ should be handled by trained personnel in a well-ventilated area, preferably a fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
PdCl₂(Amphos)₂ is a robust and highly active palladium catalyst with broad applicability in synthetic organic chemistry. Its air-stability and effectiveness in coupling challenging substrates make it a valuable tool for researchers in both academic and industrial settings, particularly in the fields of drug discovery and materials science. The detailed protocols and data presented in this guide are intended to facilitate its successful application in the laboratory.
